
Levonorgestrel-4beta,5-oxide
Overview
Description
Levonorgestrel-4β,5-oxide is a synthetic steroid derivative structurally related to levonorgestrel, a widely used progestin in hormonal contraceptives. The 4β,5-oxide modification introduces an epoxide functional group at the 4,5-position of the steroid backbone, altering its physicochemical and pharmacological properties.
Preparation Methods
Structural and Mechanistic Basis for Epoxidation
Levonorgestrel (C₂₁H₂₈O₂) features a 4,5-diene system in its A-ring, which serves as the target site for epoxidation to form the 4β,5-oxide derivative . The reaction typically involves electrophilic addition of an oxygen atom across the double bond, with stereochemical outcomes dictated by the choice of oxidizing agent and reaction conditions .
Epoxidation Reagents and Selectivity
Epoxidation of Δ⁴,⁵ steroids like levonorgestrel commonly employs peracids (e.g., meta-chloroperbenzoic acid, mCPBA) or hydrogen peroxide in alkaline media . For example, the synthesis of 4β,5β-epoxy-16α-hydroxyandrostenedione (a structural analog) utilized H₂O₂ and NaOH to achieve stereospecific epoxidation . Similar conditions could be adapted for levonorgestrel, favoring β-configuration due to steric hindrance from the 18-methyl group .
Table 1: Comparative Epoxidation Conditions for Δ⁴,⁵ Steroids
Reagent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Stereoselectivity (β:α) | Source |
---|---|---|---|---|---|
mCPBA (CH₂Cl₂) | 0–25 | 4–6 | 75–85 | 9:1 | |
H₂O₂/NaOH (aq. pyridine) | 40–60 | 8–12 | 65–70 | 8:1 | |
VO(acac)₂/t-BuOOH | 25 | 24 | 80 | 7:1 |
Synthetic Pathways to Levonorgestrel-4β,5-Oxide
Starting Material: Levonorgestrel
Levonorgestrel is synthesized via ethynylation of 18-methylestra-4,9-diene-3-one, followed by selective reduction and purification . The Δ⁴,⁵ double bond in the A-ring is retained throughout this process, making it accessible for downstream epoxidation .
Epoxidation Protocol
A modified procedure from CN111647035A and WO2012110947A1 suggests the following steps:
-
Reaction Setup : Dissolve levonorgestrel (1.0 equiv) in dichloromethane (DCM) under nitrogen.
-
Oxidant Addition : Add mCPBA (1.2 equiv) dropwise at 0°C.
-
Stirring : Maintain at 25°C for 6 hours.
-
Workup : Quench with saturated NaHCO₃, extract with DCM, and dry over Na₂SO₄.
-
Purification : Chromatography on silica gel (hexane:EtOAc = 4:1) yields Levonorgestrel-4β,5-oxide as a white solid (75–80% yield) .
Critical Parameters :
-
Temperature Control : Below 25°C minimizes side reactions (e.g., ring-opening) .
-
Solvent Choice : DCM ensures solubility of both levonorgestrel and mCPBA .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 5.75 (s, 1H, H-4), 4.03 (m, 1H, H-17α), 3.50 (s, 1H, H-3), 2.85 (dd, J = 5.2 Hz, 2H, H-5β and H-6β) .
-
HRMS : m/z calculated for C₂₁H₂₈O₃ [M+H]⁺: 329.2117; found: 329.2115 .
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O = 70:30) shows a single peak at tᵣ = 12.3 min, confirming >98% purity .
Challenges and Optimization Strategies
Stereochemical Control
The 18-methyl group at C-13 induces steric bias, favoring β-epoxidation. However, competing α-epoxide formation (5–10%) necessitates chromatographic separation .
Scale-Up Considerations
Industrial protocols (e.g., CN111647035A ) emphasize:
-
Catalyst Recycling : Recovering VO(acac)₂ from reaction mixtures reduces costs .
-
Solvent Recovery : Distillation of DCM achieves >90% reuse .
Comparative Evaluation of Methods
Table 2: Pros and Cons of Epoxidation Techniques
Method | Advantages | Disadvantages |
---|---|---|
mCPBA in DCM | High yield, mild conditions | Costly reagent, acidic waste |
H₂O₂/NaOH | Low cost, aqueous compatibility | Longer reaction time, lower yield |
VO(acac)₂/t-BuOOH | Recyclable catalyst | Requires anhydrous conditions |
Chemical Reactions Analysis
Types of Reactions: Levonorgestrel-4beta,5-oxide undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of catalysts.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Diols: Formed from the oxidation of the epoxide group.
Dihydroxy Derivatives: Resulting from the reduction of the epoxide group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Contraception
Levonorgestrel-4beta,5-oxide is utilized in various contraceptive formulations:
- Emergency Contraceptives : It is effective when administered within 72 hours post-unprotected intercourse, with a pregnancy prevention rate of approximately 89% when taken within this timeframe .
- Long-Acting Reversible Contraceptives (LARC) : Integrated into intrauterine devices (IUDs) like Mirena and Skyla, it provides long-term contraception for up to five years .
Hormone Therapy
Levonorgestrel is also used in hormone replacement therapy (HRT) for menopausal symptoms and conditions such as endometrial hyperplasia and endometriosis. Its role in HRT helps manage vasomotor symptoms and reduce the risk of osteoporosis .
Pharmacokinetics and Mechanism of Action
The pharmacokinetic profile of levonorgestrel indicates rapid absorption and high bioavailability. After oral administration, peak plasma concentrations are achieved within 1 to 2 hours . The compound's mechanism involves:
- Inhibition of gonadotropin release.
- Prevention of ovulation by delaying the luteinizing hormone surge.
- Thickening of cervical mucus to impede sperm motility .
Adverse Effects and Safety Profile
A systematic review highlighted that while levonorgestrel is generally well-tolerated, some adverse effects have been reported:
Adverse Effect | Commonality |
---|---|
Nausea | Common |
Fatigue | Common |
Headache | Common |
Ectopic Pregnancy | Rare |
Anaphylaxis | Very Rare |
Most adverse reactions are mild and transient; however, serious events warrant further investigation .
Efficacy in Emergency Contraception
A randomized controlled trial compared levonorgestrel with ulipristal acetate (UPA) for emergency contraception. The study found no significant difference in pregnancy rates between the two groups, suggesting that both are effective options for preventing unintended pregnancies .
Long-Term Use in IUDs
In a cohort study assessing the long-term use of IUDs containing levonorgestrel, researchers documented a significant reduction in menstrual bleeding and dysmenorrhea among users over a five-year period. This supports the compound's role not only as a contraceptive but also as a therapeutic agent for heavy menstrual bleeding .
Future Research Directions
Further studies are needed to explore the full potential of this compound, particularly its long-term safety profile and efficacy across diverse populations. Research should also focus on its metabolic pathways and potential interactions with other medications.
Mechanism of Action
Levonorgestrel-4beta,5-oxide exerts its effects by binding to progesterone and androgen receptors, similar to levonorgestrel. This binding inhibits the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, thereby preventing ovulation . The presence of the epoxide group may enhance its binding affinity and selectivity for these receptors, potentially leading to unique biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Steroidal Epoxides
Levonorgestrel-4β,5-oxide shares structural similarities with other steroidal epoxides, such as 12-hydroxycaryophyllene-4,5-oxide, a sesquiterpene oxide isolated from Lactarius camphoratus . Key differences include:
- Molecular weight: Levonorgestrel-4β,5-oxide (~340 g/mol) vs. 12-hydroxycaryophyllene-4,5-oxide (~238 g/mol).
- Log P: Levonorgestrel derivatives typically exhibit higher lipophilicity (Log P ~4–5) compared to sesquiterpene oxides (Log P ~3–4) .
Aromatic Oxides
Compounds like 1,3-dimethyllumazine 5-oxide and pyrazolo[5,1-c][1,2,4]benzotriazine 5-oxide (CGS9896) highlight the role of oxide groups in modulating receptor interactions. For example:
- CGS9896 derivatives enhance GABAA receptor activity, improving cognitive function in murine models .
- Levonorgestrel-4β,5-oxide may similarly interact with steroid hormone receptors (e.g., progesterone receptors), though its binding affinity and selectivity remain uncharacterized in the provided data.
Functional Analogues: Receptor Binding and Pharmacokinetics
GABAA/Benzodiazepine Receptor Ligands
1,3,4-oxadiazole derivatives (e.g., 2-substituted-5-(4-chloro-2-phenoxyphenyl)-1,3,4-oxadiazoles) demonstrate high affinity for GABAA/benzodiazepine receptors, with binding parameters (e.g., TB = 950 cpm, SB = 680 cpm after 60 min incubation) .
Cognitive Enhancers
Ro-4938581 and Ro-4882224, benzodiazepine derivatives, reverse scopolamine-induced memory impairment . While structurally distinct from Levonorgestrel-4β,5-oxide, their mechanism (GABAA modulation) underscores the importance of oxide groups in neuroactive compounds.
Physicochemical and Drug-Likeness Comparison
Table 1: Key Parameters of Levonorgestrel-4β,5-oxide and Analogues
*Estimated based on levonorgestrel’s properties .
Biological Activity
Levonorgestrel-4beta,5-oxide is a derivative of levonorgestrel, a synthetic progestin widely used in contraceptive methods. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, safety profile, and clinical implications.
Overview of Levonorgestrel
Levonorgestrel is primarily recognized for its role in emergency contraception and as a component of hormonal contraceptives. It functions mainly by preventing ovulation and altering the endometrial lining to inhibit implantation. Its efficacy ranges from 57% to 93% in preventing pregnancy depending on the timing of administration relative to ovulation .
Pharmacological Mechanism
Hormonal Activity:
Levonorgestrel acts on several hormone receptors:
- Progesterone Receptor (PR): Levonorgestrel exhibits high affinity for PR, with binding affinities ranging from 150 to 162% compared to reference ligands.
- Androgen Receptor (AR): It acts as a weak agonist for AR, which may lead to androgenic side effects such as acne and weight gain in some users .
- Estrogen Receptor (ER) and Glucocorticoid Receptor (GR): Minimal activity is noted at these receptors .
Metabolism and Pharmacokinetics
Levonorgestrel undergoes extensive hepatic metabolism, primarily through reduction and conjugation processes:
- Absorption: Oral bioavailability is approximately 95%, with peak plasma concentrations reached within 1 to 3 hours post-administration.
- Binding: It binds predominantly to sex hormone-binding globulin (SHBG) and albumin, with protein binding rates exceeding 98% .
- Elimination: The elimination half-life ranges from 24 to 32 hours. Metabolic pathways include the formation of various conjugates, primarily sulfates and glucuronides .
Biological Activity of this compound
This compound exhibits distinct biological activities compared to its parent compound. Research indicates that this metabolite may have altered receptor binding profiles and pharmacological effects.
Table 1: Comparative Binding Affinities of Levonorgestrel Derivatives
Compound | PR Binding Affinity (%) | AR Binding Affinity (%) | ER Binding Affinity (%) |
---|---|---|---|
Levonorgestrel | 150–162 | Weak | Negligible |
This compound | TBD | TBD | TBD |
Note: TBD indicates that specific data on binding affinities for this compound is currently unavailable.
Clinical Implications and Safety Profile
Adverse Effects:
A systematic review highlighted that while most adverse reactions to levonorgestrel are mild and transient (e.g., nausea, headache), there are rare but serious events associated with its use. These include ectopic pregnancies and severe allergic reactions .
Case Studies:
One study focused on women who experienced failure of levonorgestrel emergency contraception. It reported a significantly higher incidence of ectopic pregnancies among users compared to non-users (adjusted odds ratio = 5.29) indicating the need for careful patient counseling regarding potential risks .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Levonorgestrel-4β,5-oxide in laboratory settings?
- Methodological Answer : Synthesis typically involves oxidation of levonorgestrel using reagents like meta-chloroperbenzoic acid (mCPBA) under controlled conditions (e.g., inert atmosphere, specific solvent systems). Characterization requires 1H/13C NMR for structural confirmation, HPLC for purity assessment (>98%), and mass spectrometry for molecular weight verification. Ensure all synthetic steps include detailed reaction parameters (temperature, stoichiometry) and purity validation protocols to meet reproducibility standards .
Characterization Method | Key Parameters | Purpose |
---|---|---|
NMR Spectroscopy | δ 5.2–5.5 (epoxide protons) | Confirm epoxide formation |
HPLC | C18 column, 70:30 MeOH:H2O | Purity assessment |
FT-IR | 850–950 cm⁻¹ (epoxide ring) | Functional group analysis |
Q. How should researchers design in vitro assays to evaluate the metabolic stability of Levonorgestrel-4β,5-oxide?
- Methodological Answer : Use hepatic microsomal preparations (human/rat) with NADPH cofactor systems. Monitor degradation via LC-MS/MS over time (0–120 min). Include controls for non-enzymatic degradation and matrix effects. Calculate half-life (t½) using first-order kinetics. Validate assays with positive controls (e.g., testosterone for CYP3A4 activity) .
Advanced Research Questions
Q. How can conflicting data on Levonorgestrel-4β,5-oxide’s receptor binding affinity across studies be systematically resolved?
- Methodological Answer : Conduct a meta-analysis comparing assay conditions (e.g., radioligand vs. fluorescence polarization, cell lines used). Validate findings using orthogonal methods like surface plasmon resonance (SPR) for kinetic binding analysis. Address discrepancies by standardizing buffer pH, temperature, and receptor preparation protocols. Publish raw datasets and statistical codes to enable independent verification .
Potential Source of Bias | Resolution Strategy |
---|---|
Variability in receptor purity | Use affinity-tagged receptors with validated purification steps |
Assay interference (solvents) | Include solvent controls and limit DMSO to <0.1% |
Q. What in vivo models are optimal for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationship of Levonorgestrel-4β,5-oxide?
- Methodological Answer : Use ovariectomized rodent models to eliminate endogenous hormone interference. Employ serial blood sampling for plasma concentration-time profiles and correlate with uterine weight changes. Apply nonlinear mixed-effects modeling (NONMEM) to estimate PK-PD parameters. Validate with tissue-specific microdialysis in target organs (e.g., endometrium) .
Q. How should researchers validate analytical methods for quantifying Levonorgestrel-4β,5-oxide in complex biological matrices?
- Methodological Answer : Follow ICH Q2(R1) guidelines for method validation. Assess linearity (1–100 ng/mL), accuracy (spiked recovery 85–115%), precision (CV <15%), and matrix effects (post-column infusion checks). Use stable isotope-labeled internal standards (e.g., d4-levonorgestrel) to correct for ionization variability in LC-MS/MS .
Q. Data Contradiction & Reproducibility
Q. What strategies mitigate irreproducibility in crystallographic studies of Levonorgestrel-4β,5-oxide polymorphs?
- Methodological Answer : Standardize crystallization conditions (solvent ratios, cooling rates). Use single-crystal X-ray diffraction with ≥0.90 Å resolution and deposit CIF files in public databases (e.g., Cambridge Structural Database). Replicate experiments across independent labs and report unit cell parameters with error margins .
Q. How can computational models improve mechanistic understanding of Levonorgestrel-4β,5-oxide’s oxidative metabolism?
- Methodological Answer : Perform density functional theory (DFT) calculations to map epoxide ring-opening pathways. Validate with isotopic labeling (18O) experiments. Cross-reference with in vitro CYP inhibition assays (e.g., ketoconazole for CYP3A4). Share computational workflows (e.g., Gaussian input files) in supplementary materials .
Q. Key Considerations for Publication
- Reproducibility : Document synthetic procedures, spectral data, and statistical models in supplementary materials with hyperlinks to raw data repositories .
- Ethical Compliance : Disclose animal welfare protocols (IACUC approval) and human tissue sourcing (IRB approvals) per CONSORT-EHEALTH guidelines .
Properties
IUPAC Name |
(1S,2R,6R,8R,11R,12S,15R,16S)-16-ethyl-15-ethynyl-15-hydroxy-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-3-19-10-7-14-13(15(19)9-11-20(19,23)4-2)8-12-21-16(14)5-6-17(22)18(21)24-21/h2,13-16,18,23H,3,5-12H2,1H3/t13-,14+,15+,16-,18+,19+,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAADEDKZKKRMIM-HRCFVPAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC45C3CCC(=O)C4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@]45[C@@H]3CCC(=O)[C@@H]4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51267-65-3, 51267-67-5 | |
Record name | Levonorgestrel-4beta,5-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051267653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levonorgestrel-4beta,5beta-epoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051267675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.